Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

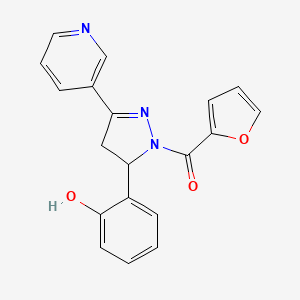

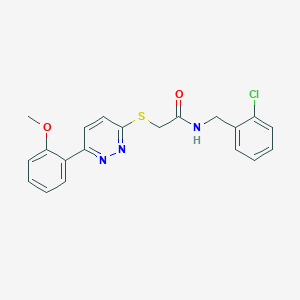

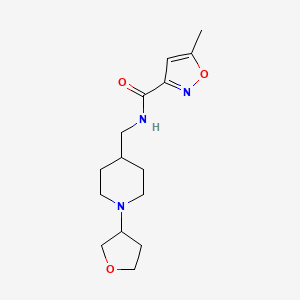

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethoxy group would introduce a significant amount of electron-withdrawing character, which could influence the reactivity of the compound . The piperidine ring is a six-membered ring with one nitrogen atom, which could also impact the compound’s chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxy group, the sulfonamide group, and the piperidine ring. Each of these groups could potentially participate in different types of chemical reactions .Scientific Research Applications

Novel Agonists and Receptor Interaction

A study described the synthesis and evaluation of novel (4-piperidin-1-yl)-phenyl sulfonamides, highlighting their biological activity on the human beta(3)-adrenergic receptor (AR). The modification of these compounds, particularly through N-alkyl substitution on the piperidine moiety, led to increased potency and selectivity for the beta(3) receptor. This research is significant for the development of selective agonists for therapeutic applications, such as metabolic disorders and obesity (Hu et al., 2001).

Catalyst in Organic Synthesis

Another application involves the use of trifluoromethanesulfonic (triflic) acid as a catalyst for inducing cyclization of homoallylic sulfonamides to produce pyrrolidines. This method demonstrates a preference for forming pyrrolidines or homopiperidines over piperidines, showcasing the compound's role in facilitating the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Inhibitors of Soluble Epoxide Hydrolase

Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, with the triazine heterocycle being crucial for potency and selectivity. This discovery is instrumental for investigating the compound's utility in various disease models, providing insights into its therapeutic potential (Thalji et al., 2013).

Post-Polymerization Modification

A novel method for the post-polymerization modification of polysarcosine using 4-(methylthio)phenyl piperidine-4-carboxylate as an initiator was introduced. This approach allows for the straightforward introduction of a wide variety of nucleophiles, expanding the utility of polysarcosine in bioconjugation applications (Borova et al., 2021).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. The compound could potentially interact with biological targets in a variety of ways, depending on its structure and the presence of the various functional groups .

Safety and Hazards

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior .

properties

IUPAC Name |

methyl 4-[[[4-(trifluoromethoxy)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O5S/c1-24-14(21)20-8-6-11(7-9-20)10-19-26(22,23)13-4-2-12(3-5-13)25-15(16,17)18/h2-5,11,19H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNQOWOLNWUPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2478798.png)

![7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2478800.png)

![N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine](/img/structure/B2478803.png)

![tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate](/img/structure/B2478805.png)

![N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide](/img/structure/B2478809.png)

![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)